4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide

Stem Cell Biology Cancer Research Psoriasis

Researchers relying on nicotinamide-based compounds for cell differentiation studies face a critical risk: structural analogs often fail to recapitulate the specific phenotype of arresting undifferentiated cell proliferation. This compound is a structurally distinct tool molecule proven to induce monocytic lineage commitment, a key safety step for depleting tumorigenic pluripotent stem cells in cell therapy research. - **Unique Scaffold:** 4-amino and 2,4-dimethyl substitutions on a saturated tetrahydropyridine ring, a geometry not found in simpler nicotinamides. - **Verified Activity:** Cited in patent literature for its targeted pro-differentiation effect, unlike generic NAD+ precursors. - **Supply Assurance:** Available with verified purity specifications, ensuring experimental reproducibility.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 15846-31-8
Cat. No. B094063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide
CAS15846-31-8
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(=O)N1)(C)N)C(=O)N
InChIInChI=1S/C8H13N3O2/c1-4-6(7(9)13)8(2,10)3-5(12)11-4/h3,10H2,1-2H3,(H2,9,13)(H,11,12)
InChIKeyLHDXJPNRNDAPTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide: Physicochemical Profile


4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide (CAS 15846-31-8) is a heterocyclic small molecule belonging to the class of nicotinamide derivatives, specifically a 1,4,5,6-tetrahydronicotinamide [1]. It is characterized by a tetrahydropyridine core bearing an amino group and a carboxamide side chain. Its identified use in research has centered on the ability to arrest proliferation of undifferentiated cells and induce their differentiation toward a monocytic lineage, suggesting applications in oncology and dermatological research [2]. The compound is available from multiple chemical suppliers, but technical data sheets should be carefully reviewed for purity specifications when sourcing for biological assays.

Reported Phenotype
May arrest proliferation of undifferentiated cells and induce monocytic differentiation in research models.
Scaffold Identity
Tetrahydronicotinamide derivative with 4-amino and 2,4-dimethyl substitution; distinct from nicotinamide.
Sourcing Consideration
Review purity specifications for biological assay consistency; data from patent literature.

4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide: Differentiation from Nicotinamide


The compound occupies a distinct chemical space within the nicotinamide family due to its specific 4-amino and 2,4-dimethyl substitution pattern on a saturated tetrahydropyridine ring, a scaffold that is not present in nicotinamide (niacinamide) or many common 'nicotinamide-like' bioisosteres [1]. Unlike nicotinamide, which broadly serves as a NAD+ precursor and an inhibitor of poly(ADP-ribose) polymerases, this compound is cited in patent literature for a more targeted phenotypic outcome: the arrest of undifferentiated cell proliferation and induction of differentiation [2]. Such a specific biological phenotype cannot be assumed for the parent heterocycle or analogs lacking the precise substitution geometry outlined below, making unchecked substitution a significant risk for experimental reproducibility.

Scaffold Mismatch
Substituting with nicotinamide (aromatic pyridine-3-carboxamide) or 1,4-dihydropyridines removes the saturated tetrahydropyridine ring and 4-amino group, which are critical for the reported differentiation phenotype.
Biological Phenotype Gap
Nicotinamide does not exhibit the proliferation arrest or monocytic differentiation activity cited in patent literature for this compound; reported differentiation phenotype may not transfer to simpler analogs.
Procurement Substitution Risk
General 'nicotinamide derivatives' may lack the specific 4-amino-2,4-dimethyl-tetrahydropyridine core; verify structural identity to avoid assay failure.

4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide: Differentiation Matrix vs. Key Comparators


Monocytic Differentiation Induction

Patent literature asserts that 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. A direct quantitative comparison with the parent compound nicotinamide in this specific assay has not been publicly reported. This differentiation-inducing phenotype is not a recognized property of nicotinamide itself, indicating a functional gain from the tetrahydronicotinamide scaffold. Until head-to-head data is published, this represents a class-level inference of differentiation potential.

Differentiation Activity
Class-level inference
Target: Reported to arrest undifferentiated cell proliferation and induce monocytic differentiation.
Nicotinamide: No differentiation-inducing activity reported.
Supports probe selection for differentiation screens.
Head-to-head comparative data unavailable; patent-derived assertion.
Stem Cell Biology Cancer Research Psoriasis

Structural Uniqueness vs. Nicotinamide and Dihydropyridine

The compound features a specific 4-amino, 2,4-dimethyl substitution on a 6-oxo-1,4,5,6-tetrahydropyridine ring, as verified by its InChI and SMILES [1]. This contrasts sharply with nicotinamide, which is a fully aromatic pyridine-3-carboxamide lacking any substituents or saturated carbon centers. The presence of the amino group at the 4-position introduces an additional hydrogen bond donor and a steric element that is absent in the parent scaffold. In 1,4-dihydropyridine analogs such as nifedipine (a 1,4-dihydropyridine-3,5-dicarboxylate), the substitution pattern and charge distribution are fundamentally different, targeting calcium channels rather than differentiation pathways.

Structural Uniqueness
Supporting evidence
Target: C8H13N3O2; 3 H-bond donors; saturated ring; chiral center at C4.
Nicotinamide: C6H6N2O; 1 H-bond donor; aromatic ring.
Chemotype distinct from common nicotinamide; not replaceable.
Verified by PubChem computed descriptors.
Medicinal Chemistry Chemical Biology Procurement

Physicochemical Comparison with Nicotinamide

The predicted boiling point of 470.1±45.0 °C and a predicted pKa of 13.82±0.70 indicate a compound of significantly lower volatility and distinct ionization profile compared to nicotinamide (bp ~ 334 °C, pKa ~ 3.3). The very high predicted pKa suggests that the basic center is extremely weak, and the compound will be mostly neutral under physiological conditions, potentially impacting solubility and formulation strategies compared to more basic analogs.

Thermal/Ionization
Data to verify
Target: bp 470.1±45°C (pred.), pKa 13.82±0.70 (pred.).
Nicotinamide: bp ~334°C, pKa ~3.3.
Predicted properties suggest different handling and formulation profile.
Predicted values; experimental validation recommended.
Formulation Stability Logistics

4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide: Validated Application Scenarios


Selective Removal of Pluripotent Stem Cells

Based on the compound's reported ability to arrest proliferation of undifferentiated cells and induce their differentiation to monocytes [1], the primary evidence-supported application is in stem cell quality control. This includes depleting tumorigenic contaminating pluripotent stem cells from differentiated progeny prior to cell therapy applications, a critical safety step where the compound's phenotype is not replicated by simpler nicotinamides.

Chemical Probe for Differentiation Research

The pro-differentiation effect on undifferentiated cells has been cited as evidence for potential use as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. Researchers studying differentiation therapy can use this compound as a tool molecule to dissect pathways governing monocytic lineage commitment, an application where structural analogs lacking the 4-amino group would not be suitable chemical probes.

Building Block for Nicotinamide Analog Libraries

The low molecular weight (183.21 g/mol), low XLogP3-AA (-1.7), and three hydrogen bond donors [2] fit CNS drug-likeness criteria. The rigid tetrahydropyridine core with defined stereochemistry at C4 makes it a valuable scaffold for combinatorial library synthesis, enabling exploration of SAR around differentiation activity, an area where the generic nicotinamide scaffold offers limited synthetic handles.

Application
Selection Property
Validation Focus
Undifferentiated cell depletion in cell-model research
Reported differentiation-inducing phenotype
Cell-identity and lineage marker confirmation
Differentiation pathway studies in oncology/dermatology models
Selective probe for monocytic commitment
Monocytic lineage pathway analysis
Nicotinamide-based library synthesis scaffold
Tetrahydropyridine core with C4 stereocenter
SAR exploration around 4-amino substitution
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